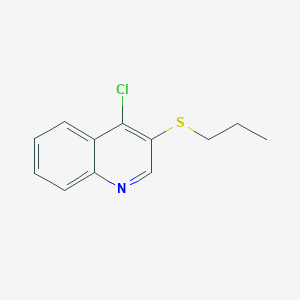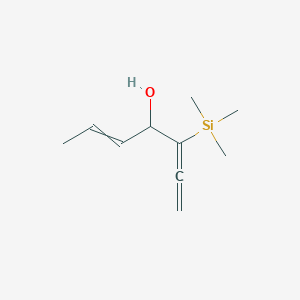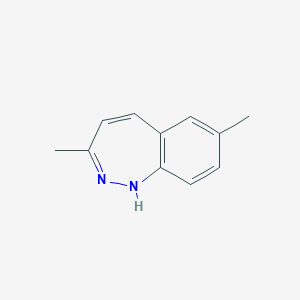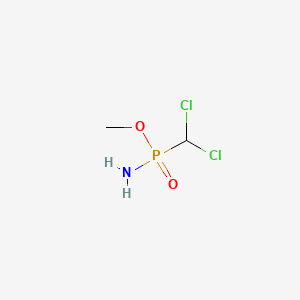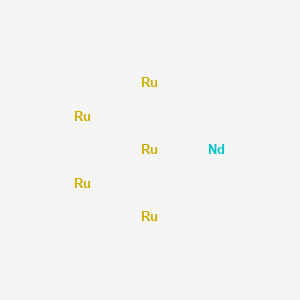
Neodymium--ruthenium (1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium-ruthenium (1/5) is a compound formed by the combination of neodymium and ruthenium in a 1:5 ratio Neodymium is a rare earth metal, while ruthenium is a transition metal belonging to the platinum group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of neodymium-ruthenium (1/5) typically involves high-temperature reactions between neodymium and ruthenium. One common method is the direct combination of the elemental metals in a controlled atmosphere to prevent oxidation. The reaction is carried out at temperatures around 1477 K to ensure complete formation of the compound .
Industrial Production Methods: Industrial production of neodymium-ruthenium (1/5) may involve more sophisticated techniques such as chemical vapor deposition or electrochemical deposition. These methods allow for precise control over the composition and purity of the compound, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium-ruthenium (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when exposed to oxygen at elevated temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium-ruthenium (1/5) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the desired products are formed .
Major Products: The major products formed from reactions involving neodymium-ruthenium (1/5) depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce ruthenium dioxide, while reactions with halogens can form neodymium halides and ruthenium halides .
Wissenschaftliche Forschungsanwendungen
Neodymium-ruthenium (1/5) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogen evolution and carbon dioxide reduction . In biology and medicine, ruthenium complexes are being explored for their potential as anticancer and antimicrobial agents . In industry, the compound is used in the production of advanced materials and electronic components .
Wirkmechanismus
The mechanism by which neodymium-ruthenium (1/5) exerts its effects depends on the specific application. In catalysis, the compound’s effectiveness is attributed to the unique electronic properties of ruthenium, which facilitate various chemical transformations. In biological applications, ruthenium complexes can interact with DNA and other cellular components, leading to their therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Neodymium-ruthenium (1/5) can be compared with other similar compounds, such as neodymium-ruthenium (1/2) and neodymium-ruthenium (1/3). These compounds share some properties but differ in their stoichiometry and specific applications. For example, neodymium-ruthenium (1/2) has been studied for its magnetic properties, while neodymium-ruthenium (1/3) is of interest for its catalytic activity .
Conclusion
Neodymium-ruthenium (1/5) is a compound with unique properties and diverse applications in various fields. Its preparation involves high-temperature reactions, and it can undergo various chemical transformations. The compound is used in scientific research, particularly in catalysis and medicine, and its mechanism of action is closely related to the properties of ruthenium. Compared to similar compounds, neodymium-ruthenium (1/5) stands out for its specific applications and properties.
Eigenschaften
CAS-Nummer |
88387-65-9 |
|---|---|
Molekularformel |
NdRu5 |
Molekulargewicht |
649.6 g/mol |
IUPAC-Name |
neodymium;ruthenium |
InChI |
InChI=1S/Nd.5Ru |
InChI-Schlüssel |
ZYTRYCQNGGAVMK-UHFFFAOYSA-N |
Kanonische SMILES |
[Ru].[Ru].[Ru].[Ru].[Ru].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


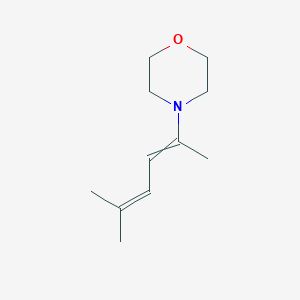
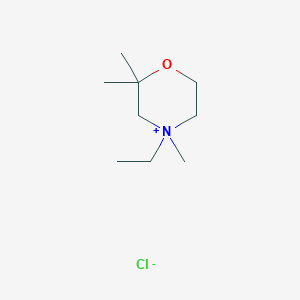
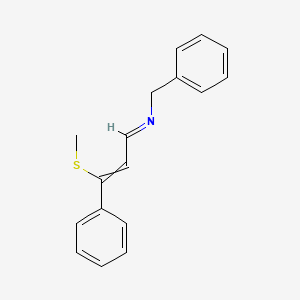
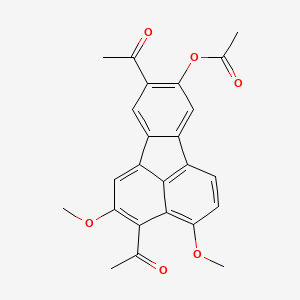
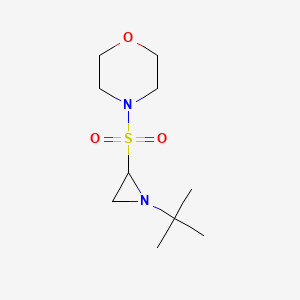
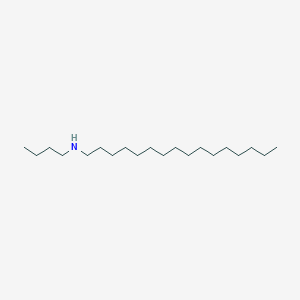
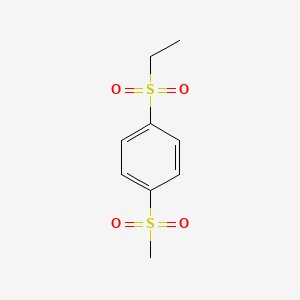
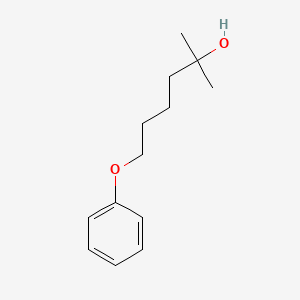
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
